molecular formula C25H26FN5O5 B3413708 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide CAS No. 946263-98-5

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B3413708
CAS No.: 946263-98-5
M. Wt: 495.5 g/mol
InChI Key: AHJLHCZPAGIBJG-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridin-4-one core substituted at position 2 with a [4-(4-fluorophenyl)piperazin-1-yl]methyl group and at position 1 with an acetamide linker bearing a 3-nitrophenyl moiety.

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O5/c1-36-24-16-30(17-25(33)27-19-3-2-4-21(13-19)31(34)35)22(14-23(24)32)15-28-9-11-29(12-10-28)20-7-5-18(26)6-8-20/h2-8,13-14,16H,9-12,15,17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLHCZPAGIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group results in amines .

Scientific Research Applications

2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The pathways involved can include signal transduction cascades, changes in gene expression, and alterations in cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Acetamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Piperazine Acetamide Substituent Core Structure Notable Properties Reference
Target Compound 4-(4-Fluorophenyl) 3-Nitrophenyl 1,4-Dihydropyridin-4-one Potential H-bond donor (4-oxo group)
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide 4-(4-Fluorophenyl) 2-Methoxy-5-nitrophenyl Acetamide Higher solubility (methoxy group)
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-(4-Fluorophenyl) 3-Acetamido-4-methylphenyl Acetamide Enhanced lipophilicity (methyl group)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(4-Methylbenzenesulfonyl) 4-Fluorophenyl Acetamide Sulfonyl group may reduce CNS penetration

Key Findings :

  • The 3-nitrophenyl group may confer stronger electron-withdrawing effects than the 2-methoxy-5-nitrophenyl group in , altering receptor-binding kinetics .
  • Sulfonyl-substituted piperazines (e.g., ) exhibit reduced membrane permeability due to increased polarity, unlike the fluorophenyl group in the target compound, which balances lipophilicity and solubility .

Dihydropyridine and Dihydropyridinone Derivatives

Table 2: Comparison with Dihydropyridine-Based Analogs
Compound Name Core Structure Substituents Pharmacological Notes Reference
Target Compound 1,4-Dihydropyridin-4-one 5-Methoxy, 4-oxo, piperazinylmethyl, 3-nitro Potential calcium channel modulation
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Thioether, furyl, methoxy Calcium channel blocker (inferred)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Bromophenyl, thioether Enhanced halogen-mediated binding

Key Findings :

  • Thioether-linked dihydropyridines () show higher conformational flexibility but lower metabolic stability than the rigid piperazinylmethyl group in the target compound .

Heterocyclic Acetamide Derivatives with Sulfur Linkages

Example: 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Structural Contrast: The sulfur-linked triazole ring in this compound () replaces the dihydropyridinone core, likely reducing planarity and altering binding modes.
  • Functional Impact : Sulfamoyl groups (e.g., in ) improve water solubility but may limit blood-brain barrier penetration compared to the target’s nitrophenyl group .

Biological Activity

The compound 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H25FN4O3C_{20}H_{25}FN_{4}O_{3} with a molecular weight of approximately 388.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological activities, and a dihydropyridine core known for its role in calcium channel modulation.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 μM to 62.5 μM for different strains .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways, which is critical for bacterial growth and replication.
  • Nucleic Acid Synthesis Inhibition : It has been shown to interfere with nucleic acid production, further contributing to its antibacterial efficacy.
  • Biofilm Disruption : The compound exhibits moderate to strong antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in treating biofilm-associated infections .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • A study reported that the compound effectively reduced the viability of MRSA biofilms in vitro, suggesting its utility in managing chronic infections where biofilms are prevalent.
  • Another investigation focused on its antifungal properties, revealing activity against Candida albicans, with a significant reduction in biofilm formation observed at sub-MIC concentrations .

Data Summary

Activity Target Organism MIC (μM) Mechanism
AntibacterialStaphylococcus aureus15.625 - 62.5Protein synthesis inhibition
AntibacterialEscherichia coli62.5Nucleic acid synthesis inhibition
AntifungalCandida albicans31.108 - 62.216Biofilm disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide

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